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1-(Pyridin-2-yl)hexane-1,3-dione
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Overview
Description
1-(Pyridin-2-yl)hexane-1,3-dione is an organic compound characterized by the presence of a pyridine ring attached to a hexane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)hexane-1,3-dione can be synthesized through a multicomponent reaction involving pyridine-2-carboxaldehyde, hexane-1,3-dione, and appropriate catalysts. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium methoxide .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hexane derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, hexane derivatives, and complex organic molecules that can be further utilized in synthetic chemistry .
Scientific Research Applications
1-(Pyridin-2-yl)hexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)hexane-1,3-dione involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its derivatives may interact with cellular receptors and enzymes, modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)butane-1,3-dione: Similar structure but with a shorter carbon chain.
1,3-Di(pyridin-2-yl)propane-1,3-dione: Contains two pyridine rings, offering different reactivity and applications.
Uniqueness
1-(Pyridin-2-yl)hexane-1,3-dione stands out due to its specific hexane backbone, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns .
Biological Activity
1-(Pyridin-2-yl)hexane-1,3-dione is a heterocyclic compound with significant biological activity, primarily attributed to its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its roles in various biochemical assays. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C11H13NO2. It consists of a pyridine ring linked to a hexane chain containing two keto groups at positions 1 and 3. This structure not only imparts distinct chemical properties but also enhances its ability to interact with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, which could affect various metabolic pathways.
- Metal Ion Coordination : It can form stable complexes with metal ions, influencing biochemical pathways.
- Hydrogen Bonding : The keto groups enable hydrogen bonding interactions that affect both reactivity and biological activity.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Antiviral : Potential effectiveness against viral infections.
- Antibacterial : Demonstrated antibacterial properties that could be utilized in treating infections.
- Anti-inflammatory : Inhibition of inflammatory pathways suggests therapeutic uses in inflammatory diseases.
Comparative Analysis of Similar Compounds
The following table summarizes the properties and activities of compounds similar to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Pyrrole | Five-membered aromatic ring | Antimicrobial and anti-inflammatory |
Pyrazole | Five-membered ring with two nitrogens | Used in medicinal chemistry |
Imidazo[1,2-a]pyridine | Fused bicyclic structure | Significant pharmaceutical applications |
2-Acetylpyridine | Acetyl group on the pyridine ring | Exhibits antifungal properties |
The uniqueness of this compound lies in its specific combination of a pyridine ring with a hexane chain and two keto groups, contributing to distinct chemical reactivity and biological activities that differ from those of similar compounds.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of pyridine-based compounds, including this compound. For instance:
- Synthesis Pathways : Various synthetic routes have been developed for producing this compound, often involving Claisen condensation techniques. The purity and structure are confirmed through NMR spectroscopy and mass spectrometry .
- Biological Testing : In vitro studies have demonstrated the compound's potential against different cell lines, indicating its antiproliferative effects. For example, related diketones have shown promising results in inhibiting cancer cell growth .
- Metabolic Stability : Research has highlighted the importance of structural modifications on the metabolic stability of pyridine derivatives. The presence of polar functionalities has been shown to enhance solubility while maintaining biological activity .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-pyridin-2-ylhexane-1,3-dione |
InChI |
InChI=1S/C11H13NO2/c1-2-5-9(13)8-11(14)10-6-3-4-7-12-10/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
BQJVUJRKOQEKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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